endo-BCN-PEG2-acid endo-BCN-PEG2-acid endo-BCN-PEG2-acid is a PEG derivative containing a BCN group with carboxylic acid in the terminal. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The BCN group can react with azide-tagged biomolecules.
Brand Name: Vulcanchem
CAS No.: 1993134-72-7
VCID: VC0527122
InChI: InChI=1S/C18H27NO6/c20-17(21)7-9-23-11-12-24-10-8-19-18(22)25-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13H2,(H,19,22)(H,20,21)/t14-,15+,16?
SMILES: C1CC2C(C2COC(=O)NCCOCCOCCC(=O)O)CCC#C1
Molecular Formula: C18H27NO6
Molecular Weight: 353.42

endo-BCN-PEG2-acid

CAS No.: 1993134-72-7

Cat. No.: VC0527122

Molecular Formula: C18H27NO6

Molecular Weight: 353.42

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

endo-BCN-PEG2-acid - 1993134-72-7

Specification

CAS No. 1993134-72-7
Molecular Formula C18H27NO6
Molecular Weight 353.42
IUPAC Name 3-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]propanoic acid
Standard InChI InChI=1S/C18H27NO6/c20-17(21)7-9-23-11-12-24-10-8-19-18(22)25-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13H2,(H,19,22)(H,20,21)/t14-,15+,16?
Standard InChI Key IAUAMLUNAMJRHF-UHFFFAOYSA-N
SMILES C1CC2C(C2COC(=O)NCCOCCOCCC(=O)O)CCC#C1
Appearance Solid powder

Introduction

Chemical Structure and Properties

endo-BCN-PEG2-acid is characterized by its distinctive molecular architecture consisting of a bicyclo[6.1.0]non-4-yn-9-ylmethoxy carbonyl (BCN) group connected to a terminal carboxylic acid via a polyethylene glycol spacer. This design confers both reactivity and solubility advantages that are crucial for its applications in biological systems .

Physical and Chemical Characteristics

The physical and chemical properties of endo-BCN-PEG2-acid are summarized in the following table:

PropertyValue
CAS Number1993134-72-7
Molecular FormulaC18H27NO6
Molecular Weight353.4 g/mol
Purity≥95%
Storage Condition-20°C
Functional GroupsBCN and Carboxylic Acid
Physical StateSolid

The compound's structure incorporates a strained cyclooctyne derivative (BCN) that provides exceptional reactivity toward azide-containing molecules through strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. The hydrophilic PEG spacer significantly enhances the compound's solubility in aqueous environments, making it particularly suitable for biological applications .

Structural Features and Reactivity

The reactivity of endo-BCN-PEG2-acid stems from two key functional groups:

  • The BCN group, which readily participates in copper-free click chemistry reactions with azide-functionalized biomolecules

  • The terminal carboxylic acid, which can form stable amide bonds with primary amine groups in the presence of appropriate activators

These dual reactive sites enable endo-BCN-PEG2-acid to serve as a versatile linker molecule, facilitating the connection of various biomolecules through bioorthogonal chemistry approaches .

Applications in Bioconjugation Chemistry

The unique structural features of endo-BCN-PEG2-acid make it exceptionally valuable for various bioconjugation applications, particularly those involving complex biomolecules and therapeutic agents.

Click Chemistry Applications

endo-BCN-PEG2-acid has become a cornerstone reagent in click chemistry applications, particularly those requiring copper-free conditions. The strain-promoted alkyne-azide cycloaddition (SPAAC) reactions that this compound undergoes with azide-functionalized molecules proceed efficiently under physiological conditions without requiring potentially toxic copper catalysts .

This capability is particularly important for:

  • Labeling of sensitive biological molecules

  • In vivo bioconjugation applications

  • Development of biomaterials and biointerfaces

  • Construction of complex molecular architectures

Protein Modification and Labeling

The dual functionality of endo-BCN-PEG2-acid makes it an excellent tool for protein modification and labeling strategies. The terminal carboxylic acid can be activated (using reagents such as EDC, DCC, or HATU) to react with primary amines present in proteins, forming stable amide bonds. Subsequently, the BCN group remains available for further conjugation with azide-bearing molecules such as fluorescent dyes, affinity tags, or therapeutic agents .

Development of Therapeutic Conjugates

Perhaps one of the most significant applications of endo-BCN-PEG2-acid is in the development of therapeutic conjugates, particularly Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules facilitate the targeted degradation of specific proteins by connecting an E3 ubiquitin ligase ligand to a target protein ligand .

The PEG spacer in endo-BCN-PEG2-acid enhances the solubility and stability of these therapeutic constructs in biological environments, which is crucial for their efficacy in cellular assays and potential clinical applications.

Synthetic Methods and Production

The synthesis of endo-BCN-PEG2-acid typically involves multiple steps to incorporate the strained cyclooctyne and connect it to the PEG linker with a terminal carboxylic acid group.

Related Compounds and Derivatives

endo-BCN-PEG2-acid belongs to a family of functionalized PEG derivatives that serve various roles in bioconjugation chemistry.

Comparison with Related Compounds

A closely related compound is endo-BCN-PEG2-NHS ester, which features an N-hydroxysuccinimide (NHS) ester in place of the carboxylic acid group. This derivative is specifically designed for more efficient coupling with primary amines without requiring additional activating agents .

Propertyendo-BCN-PEG2-acidendo-BCN-PEG2-NHS ester
Molecular FormulaC18H27NO6C22H30N2O8
Molecular Weight353.4 g/mol450.5 g/mol
CAS Number1993134-72-72243565-12-8
Terminal GroupCarboxylic AcidNHS Ester
Primary ReactivityRequires activation for amine couplingDirect reaction with amines
Storage Condition-20°C-20°C

The NHS ester derivative provides more efficient labeling of primary amines in proteins, amine-modified oligonucleotides, and other amine-containing molecules, while maintaining the click chemistry capabilities of the BCN group .

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